[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile
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Overview
Description
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile typically involves the reaction of imidazole with ethylene oxide, followed by the introduction of a nitrile group. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, which then reacts with ethylene oxide to form the intermediate [2-(1H-Imidazol-1-yl)ethanol]. This intermediate is then treated with a cyanating agent like cyanogen bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are often employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(1H-Imidazol-1-yl)ethoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(1H-Imidazol-1-yl)ethanol]: This compound is similar in structure but lacks the nitrile group.
[2-(1H-Imidazol-1-yl)ethanamine]: This compound has an amine group instead of a nitrile group.
Uniqueness
[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
798571-56-9 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C7H9N3O/c8-1-5-11-6-4-10-3-2-9-7-10/h2-3,7H,4-6H2 |
InChI Key |
CJTFFPSZMQOVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCOCC#N |
Origin of Product |
United States |
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